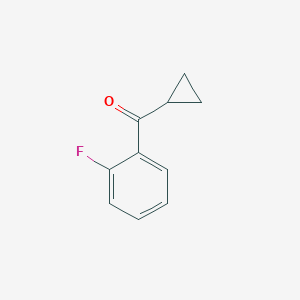

2-Fluorophenyl cyclopropyl ketone

Descripción general

Descripción

2-Fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorophenyl cyclopropyl ketone typically involves the reaction of 2-fluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired ketone .

Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluorophenyl cyclopropyl ketone serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of complex molecules and pharmaceutical intermediates. The compound can undergo various transformations, including oxidation to yield 2-fluorobenzoic acid and reduction to produce cyclopropyl 2-fluorobenzyl alcohol.

Medicinal Chemistry

One of the most notable applications of this compound is its role as an intermediate in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots. The synthesis involves several steps where this compound is converted into key intermediates that lead to the final drug product. This application highlights the compound's significance in pharmaceutical development .

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with various biomolecules, which may lead to the development of new therapeutic agents . The compound's derivatives have shown promise in targeting specific biological pathways, such as orexin receptor antagonism .

Summary of Synthesis Techniques

| Method | Description | Yield |

|---|---|---|

| Reaction with Bromides | Involves base-catalyzed reaction with bromides | Varies |

| Acylation Reaction | Uses acid esters and carbonyl chlorides | >70% |

Case Study 1: Synthesis of Prasugrel Intermediate

A detailed investigation into the synthesis pathway for Prasugrel revealed that this compound is crucial for producing high-purity intermediates. The method employed mild reaction conditions, which enhanced yield and purity, making it suitable for industrial production .

Studies have shown that derivatives of this compound exhibit selective antagonism towards orexin receptors, demonstrating potential for treating sleep disorders and other conditions related to orexin signaling. This highlights the compound's applicability in developing new pharmacological agents .

Mecanismo De Acción

The mechanism of action of 2-Fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. Additionally, the cyclopropyl ketone group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparación Con Compuestos Similares

- 2-Chlorophenyl cyclopropyl ketone

- 2-Bromophenyl cyclopropyl ketone

- 2-Iodophenyl cyclopropyl ketone

Comparison: 2-Fluorophenyl cyclopropyl ketone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, potentially leading to enhanced biological activity and selectivity .

Actividad Biológica

2-Fluorophenyl cyclopropyl ketone (C10H9FO), a compound characterized by its unique cyclopropyl and fluorinated phenyl moieties, has garnered attention for its biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a ketone functional group and a fluorinated phenyl ring. The presence of the fluorine atom enhances its electronic properties, influencing its interactions with biological targets.

- Chemical Formula : C10H9FO

- Molecular Weight : 180.18 g/mol

- CAS Number : 141030-72-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity through:

- Hydrogen Bonding : Strong interactions with biological molecules.

- Electrostatic Interactions : Modulation of target activity through charge interactions.

The cyclopropyl ketone group can undergo nucleophilic attack, leading to reactive intermediates that may influence various biological pathways, including metabolic processes and enzyme catalysis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Activity : Preliminary studies indicate possible antiviral effects, warranting further investigation into its therapeutic applications.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Synthesis and Biological Evaluation :

- A study synthesized various derivatives of cyclopropyl ketones, including this compound, and evaluated their antimicrobial activities. Results indicated significant inhibition against Gram-positive bacteria.

- Mechanistic Insights :

- Comparative Analysis :

Summary of Biological Activities

Propiedades

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTQPZKZGGQBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628055 | |

| Record name | Cyclopropyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141030-72-0 | |

| Record name | Cyclopropyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.